
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide: is a synthetic organic compound characterized by its complex molecular structure, which includes an indole moiety, a hydroxyethyl group, and an o-tolyloxyacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the acetamide group.
Hydroxyethylation: The intermediate product is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
O-Tolyloxy Substitution: Finally, the hydroxyethyl intermediate is reacted with o-tolyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an organic solvent.
Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).
Substitution: Nitration with HNO3 (Nitric acid) and H2SO4 (Sulfuric acid); halogenation with Br2 (Bromine) or Cl2 (Chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the indole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme activities or receptor binding due to its indole moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity as a serotonin receptor modulator, which could be relevant in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, potentially modulating neurotransmitter activity. The hydroxyethyl group may enhance solubility and bioavailability, while the o-tolyloxyacetamide group could contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)-2-(o-tolyloxy)acetamide
- N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(p-tolyloxy)acetamide
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific substitution pattern on the indole ring and the presence of the o-tolyloxyacetamide group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-3-6-10-19(14)25-13-20(24)21-11-18(23)16-12-22(2)17-9-5-4-8-15(16)17/h3-10,12,18,23H,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONKTYXIGVJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)
![5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2521679.png)
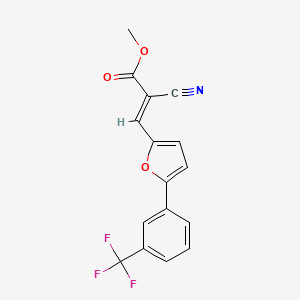
![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)
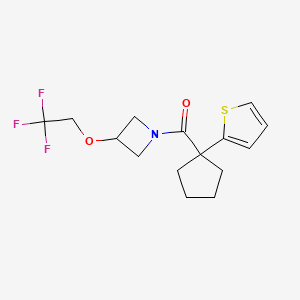
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)
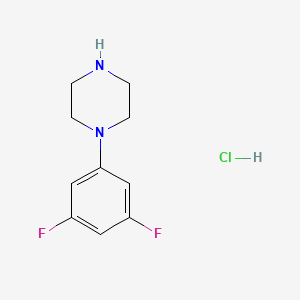
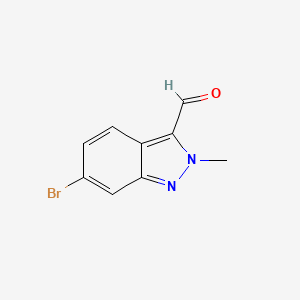
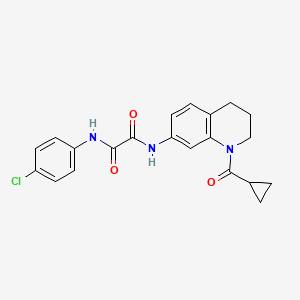
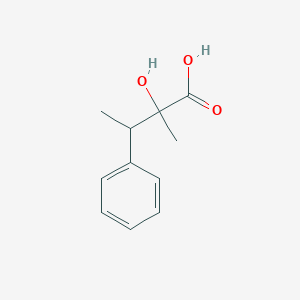
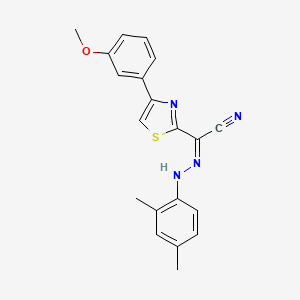
![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)
